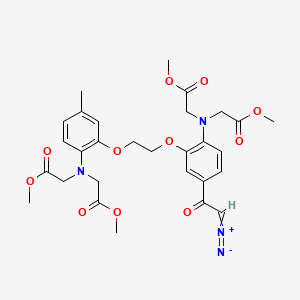![molecular formula C65H76ClF3N8O12S3 B15126435 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XZ739 is a compound known as a cereblon-dependent PROTAC BCL-XL degrader. It is a member of the Bcl-2 family and has shown significant potential in inducing cell death through caspase-mediated apoptosis. XZ739 is particularly effective in targeting MOLT-4 cells, a type of cancer cell line, with a DC50 value of 2.5 nM after 16 hours of treatment .
Méthodes De Préparation
The synthesis of XZ739 involves the use of cereblon-based PROTAC technology. The compound is prepared by linking a ligand for the target protein BCL-XL to a ligand for the E3 ubiquitin ligase cereblon via a PEG linker.
Analyse Des Réactions Chimiques
XZ739 undergoes several types of chemical reactions, primarily focusing on its interaction with BCL-XL and cereblon. The compound induces the degradation of BCL-XL through the ubiquitin-proteasome pathway. Common reagents used in these reactions include DMSO for solubilization and various buffers for maintaining the reaction conditions. The major product formed from these reactions is the degraded BCL-XL protein, which leads to apoptosis in cancer cells .
Applications De Recherche Scientifique
XZ739 has a wide range of scientific research applications, particularly in the fields of cancer research and drug development. Its ability to selectively degrade BCL-XL makes it a valuable tool for studying the role of this protein in tumorigenesis and chemotherapy resistance. Additionally, XZ739 is used in the development of new therapeutic strategies aimed at reducing platelet toxicity associated with BCL-XL inhibition. The compound has shown promising results in preclinical studies, demonstrating its potential as an anticancer agent with low on-target platelet toxicity .
Mécanisme D'action
The mechanism of action of XZ739 involves the recruitment of the E3 ubiquitin ligase cereblon to the target protein BCL-XL. This recruitment leads to the ubiquitination and subsequent degradation of BCL-XL via the proteasome pathway. The degradation of BCL-XL disrupts its anti-apoptotic function, thereby inducing apoptosis in cancer cells. The process is caspase-dependent, as evidenced by the inhibition of apoptosis upon pretreatment with a pan-caspase inhibitor .
Comparaison Avec Des Composés Similaires
XZ739 is unique in its high selectivity for MOLT-4 cells over human platelets, exhibiting more than 100-fold selectivity. This distinguishes it from other BCL-XL inhibitors such as ABT-263, which lacks this selectivity. Similar compounds to XZ739 include other cereblon-dependent PROTACs targeting different members of the Bcl-2 family, such as Bcl-2, Bcl-W, and Mcl-1. These compounds share a similar mechanism of action but differ in their target specificity and selectivity profiles .
Propriétés
Formule moléculaire |
C65H76ClF3N8O12S3 |
|---|---|
Poids moléculaire |
1350.0 g/mol |
Nom IUPAC |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C65H76ClF3N8O12S3/c1-64(2)26-24-52(44-12-16-47(66)17-13-44)46(41-64)42-75-29-31-76(32-30-75)49-18-14-45(15-19-49)60(79)73-92(85,86)51-20-21-54(57(40-51)91(83,84)65(67,68)69)71-48(43-90-50-8-5-4-6-9-50)25-28-74(3)33-35-88-37-39-89-38-36-87-34-27-70-55-11-7-10-53-59(55)63(82)77(62(53)81)56-22-23-58(78)72-61(56)80/h4-21,40,48,56,70-71H,22-39,41-43H2,1-3H3,(H,73,79)(H,72,78,80) |
Clé InChI |
RTASGZOITGGVPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN(C)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C9=CC=C(C=C9)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



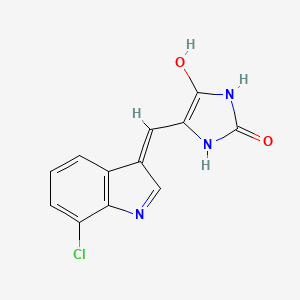
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
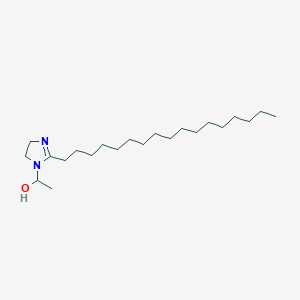
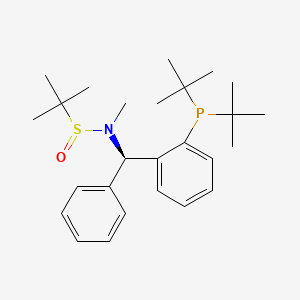
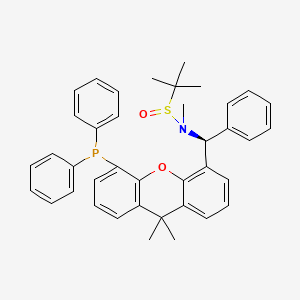
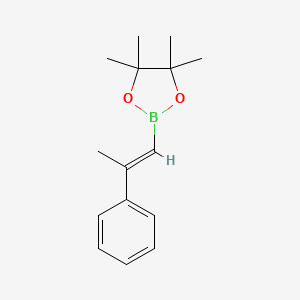
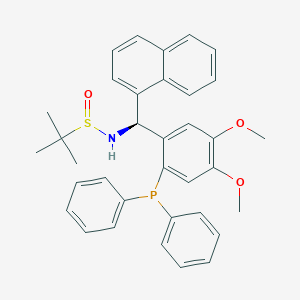
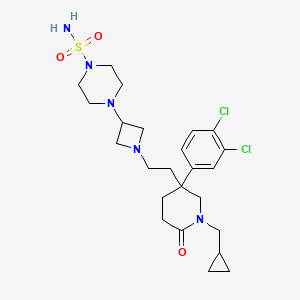
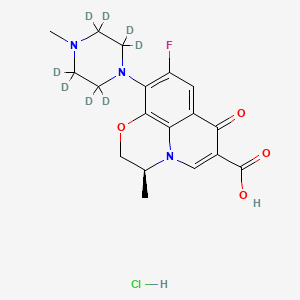
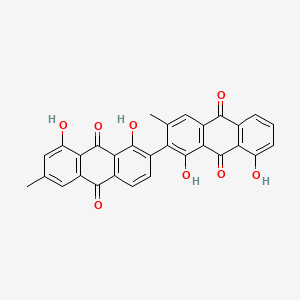
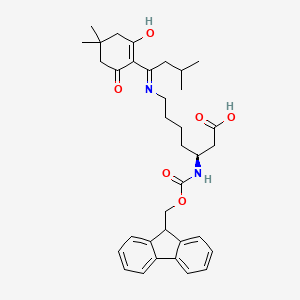
![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
